molecular formula C15H11N B3279826 8-Phenylisoquinoline CAS No. 70125-67-6

8-Phenylisoquinoline

Cat. No.: B3279826
CAS No.: 70125-67-6
M. Wt: 205.25 g/mol
InChI Key: RPKRABUEPOPVDF-UHFFFAOYSA-N
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Description

8-Phenylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. It is characterized by the presence of a phenyl group attached to the 8th position of the isoquinoline ring. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenylisoquinoline can be achieved through various methods. One common approach involves the Pomeranz–Fritsch reaction, which is a classical method for synthesizing isoquinolines. This reaction typically involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions . Another method includes the use of copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which provides a green and efficient route to isoquinolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Phenylisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives.

Scientific Research Applications

8-Phenylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Phenylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound exhibit high binding affinity to the 5-HT7 receptor, which is implicated in various neurological processes . The compound’s effects are mediated through modulation of receptor activity, leading to changes in intracellular signaling pathways.

Comparison with Similar Compounds

Uniqueness of 8-Phenylisoquinoline: this compound stands out due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenyl group at the 8th position enhances its binding affinity to certain receptors and its overall stability, making it a valuable compound in medicinal chemistry and material science.

Properties

IUPAC Name

8-phenylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-5-12(6-3-1)14-8-4-7-13-9-10-16-11-15(13)14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKRABUEPOPVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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